molecular formula C25H27ClN4O2 B2915569 N-(4-chlorobenzyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251692-48-4

N-(4-chlorobenzyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No. B2915569
CAS RN: 1251692-48-4
M. Wt: 450.97
InChI Key: BKSKTIQCGLJMLO-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide , also known by its chemical formula C7H13NO , is a synthetic compound with versatile properties. It falls within the class of imidazole derivatives and exhibits potential applications in drug development and biological studies .


Synthesis Analysis

The synthesis of this compound involves sequential reactions. Starting from the appropriate precursors, the chlorobenzyl group is introduced, followed by the cyclohexanecarboxamido and benzyl groups. The imidazole ring is then formed, leading to the final product. Detailed synthetic pathways and conditions are documented in relevant literature .


Molecular Structure Analysis

The molecular structure of N-(4-chlorobenzyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide consists of several functional groups. The chlorobenzyl and cyclohexanecarboxamido moieties contribute to its overall shape and reactivity. The imidazole ring confers specific properties related to its biological activity .


Chemical Reactions Analysis

This compound may participate in various chemical reactions. For instance, it could undergo nucleophilic substitution, oxidation, or coordination reactions. Investigating its reactivity with different reagents and conditions is crucial for understanding its behavior in various contexts .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • The compound is stable under standard conditions but may exhibit reactivity under specific circumstances .

Scientific Research Applications

Synthetic Chemistry Applications

Research in synthetic chemistry often explores the synthesis and functionalization of imidazole derivatives due to their importance in pharmaceuticals and materials science. For example, the study by Yıldırım et al. (2005) demonstrates experimental and theoretical studies on the functionalization reactions of related compounds, highlighting the versatility of imidazole derivatives in synthesizing diverse molecular structures (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005). Similarly, Khramov et al. (2006) presented a highly efficient synthesis and solid-state characterization of benzobis(imidazolium) salts from related precursors, showcasing the potential for creating novel materials with unique properties (Dimitri M. Khramov, Andrew J Boydston, & C. Bielawski, 2006).

Medicinal Chemistry Applications

In medicinal chemistry, the structural motifs present in "N-(4-chlorobenzyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide" are common in compounds with significant biological activities. For instance, Carini et al. (1991) discovered a series of nonpeptide angiotensin II receptor antagonists based on N-(biphenylylmethyl)imidazoles, demonstrating the importance of imidazole derivatives in developing antihypertensive drugs (D. Carini et al., 1991). Furthermore, research by Lang et al. (1999) on fluorine-18-labeled 5-HT1A antagonists, which included derivatives of cyclohexanecarboxamide, shows the relevance of such structures in designing radiolabeled compounds for imaging studies in neuropsychiatric disorders (L. Lang et al., 1999).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[[4-(cyclohexanecarbonylamino)phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O2/c26-21-10-6-18(7-11-21)14-27-25(32)23-16-30(17-28-23)15-19-8-12-22(13-9-19)29-24(31)20-4-2-1-3-5-20/h6-13,16-17,20H,1-5,14-15H2,(H,27,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSKTIQCGLJMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide

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